1-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Anticancer drug screening NCI-60 panel Benzimidazole antiproliferative

1-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole (CAS 488090-16-0; synonym: 1-(4-methylbenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole) is a synthetic small-molecule heterocycle (C19H16N2S, MW 304.41 g/mol). It belongs to the 2-aryl-1H-benzimidazole class, featuring a thiophen-2-yl substituent at position 2 and a 4-methylbenzyl group at position 1 of the benzimidazole core.

Molecular Formula C19H16N2S
Molecular Weight 304.41
CAS No. 488090-16-0
Cat. No. B2611717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole
CAS488090-16-0
Molecular FormulaC19H16N2S
Molecular Weight304.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4
InChIInChI=1S/C19H16N2S/c1-14-8-10-15(11-9-14)13-21-17-6-3-2-5-16(17)20-19(21)18-7-4-12-22-18/h2-12H,13H2,1H3
InChIKeyHWAWAKNXXNWCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole: Structural Identity, Pharmacological Classification, and Procurement-Relevant Characterization


1-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole (CAS 488090-16-0; synonym: 1-(4-methylbenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole) is a synthetic small-molecule heterocycle (C19H16N2S, MW 304.41 g/mol) . It belongs to the 2-aryl-1H-benzimidazole class, featuring a thiophen-2-yl substituent at position 2 and a 4-methylbenzyl group at position 1 of the benzimidazole core . This compound has been profiled in the NCI-60 human tumor cell line anticancer screen and in biochemical assays for CBX7 chromodomain inhibition, CYP enzyme inhibition, and peripheral benzodiazepine receptor (PBR/TSPO) binding [1]. It is catalogued as an investigative small-molecule probe by the Therapeutic Target Database (TTD) and is indexed in ChEMBL and BindingDB [2].

Why 1-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole Cannot Be Generically Substituted by In-Class Benzimidazole Analogs


Within the 2-aryl-1H-benzimidazole chemical space, ostensibly minor structural modifications produce substantial shifts in target engagement, antiproliferative potency, and selectivity profiles . The para-methyl substitution pattern on the N1-benzyl ring of this compound is a critical determinant of biological activity; repositioning the methyl group to the meta position yields the isomer 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole (C19H16N2S, same molecular formula), which has been reported to exhibit distinct cytotoxicity profiles with IC50 values lower than established chemotherapeutics such as cisplatin in certain cancer cell lines . Furthermore, replacing the benzimidazole core with an imidazole ring—producing 4-(2-thienyl)-1-(4-methylbenzyl)-1H-imidazole (C15H14N2S)—fundamentally alters molecular recognition, as the expanded benzimidazole scaffold provides additional π-stacking surface and hydrogen-bonding capability absent in the simpler imidazole analog [1]. In the benzimidazole-thiophene urease inhibitor series, substitution pattern changes at the N1 position shifted IC50 values across a >20-fold range (0.07–1.52 µM), demonstrating that even single-atom or positional modifications cannot be assumed to be functionally equivalent [2]. These SAR discontinuities mean that generic substitution within this class—without confirmatory biological testing—carries a high risk of failure in target-based screening campaigns.

Quantitative Differentiation Evidence for 1-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole (CAS 488090-16-0): A Comparator-Anchored Technical Assessment


NCI-60 Single-Dose Antiproliferative Screening: Differential Growth Inhibition Across Human Tumor Cell Lines at 10 µM

The compound was evaluated in the NCI Developmental Therapeutics Program (DTP) human tumor cell line screen using a single-dose (10 µM) growth inhibition assay. Data have been deposited for at least two cell lines: MCF7 (breast adenocarcinoma) and IGROV1 (ovarian adenocarcinoma) . In the context of benzimidazole-thiophene analogs, the para-methyl substitution pattern influences the mean growth inhibition percentage across the NCI-60 panel; related benzimidazole derivatives in the 4a–r series showed mean % GI values ranging from ~37% to ~81% at 10 µM against individual kinase or cellular targets, with para-substituted fluoro and chloro analogs demonstrating up to 2.2-fold higher % inhibition than their meta-substituted counterparts [1]. While the full five-dose GI50, TGI, and LC50 parameters for CAS 488090-16-0 are not publicly accessible in the open literature, the compound's inclusion in the NCI screen establishes it as a characterized entity within the benzimidazole anticancer chemical space, distinguishable from untested in-class analogs .

Anticancer drug screening NCI-60 panel Benzimidazole antiproliferative Single-dose growth inhibition

CYP450 Inhibition Fingerprint: Differentiated Metabolic Liability Profile Versus the 3-Methylbenzyl Positional Isomer

Computational and in vitro ADME profiling indicates that 1-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole acts as an inhibitor of CYP3A4 (albendazole monooxygenase) and CYP2D6 (debrisoquine 4-hydroxylase) [1][2]. The para-methylbenzyl substitution pattern is predicted to confer distinct CYP interaction profiles compared to the meta-methyl isomer. In silico metabolism prediction for structurally related benzimidazole-thiophene compounds shows that CYP substrate/inhibitor classification varies with the position of substituents on the N1-benzyl ring: the para-methyl analog is predicted to be a CYP2D6 inhibitor, whereas the meta-substituted congener may exhibit a different CYP inhibition promiscuity profile [1]. This is significant because CYP2D6 inhibition is a key exclusion criterion in many drug discovery programs due to the risk of pharmacokinetic drug-drug interactions.

CYP450 inhibition Drug metabolism ADME profiling Drug-drug interaction risk

Translocator Protein (TSPO/PBR) Binding Affinity: Quantitative Comparison with Reference Ligand PK 11195 in Rat Tissue Membranes

The compound has been evaluated for binding affinity at the translocator protein (TSPO, formerly peripheral benzodiazepine receptor, PBR) in competitive radioligand displacement assays. In rat cerebral cortex membranes, the compound displaced [3H]-PK 11195 with an IC50 of 19.9 nM, while in rat ovary membranes the IC50 was 41.7 nM, indicating tissue-dependent binding [1]. This ~2.1-fold difference between central nervous system and peripheral tissue binding is a notable feature for target engagement selectivity. For context, the reference TSPO ligand PK 11195 itself exhibits Ki values in the low nanomolar range, and the most potent TSPO ligands in the benzimidazole series have been reported with IC50 values as low as 2.1 nM [2], placing this compound as a moderately potent TSPO binder. The thiophene substitution at position 2 distinguishes this compound from phenyl-substituted benzimidazole TSPO ligands that may exhibit different binding kinetics.

TSPO binding Peripheral benzodiazepine receptor Neuroinflammation imaging Mitochondrial translocator protein

Carboxylesterase 2 (CE2) Inhibition: Quantitative Selectivity Profile Enabling Differentiation from Broad-Spectrum Esterase Inhibitors

In human liver microsomal assays, the compound inhibited carboxylesterase 2 (CE2, cocaine esterase) with an IC50 of 20 nM and a Ki of 42 nM using fluorescein diacetate as substrate following a 10-minute preincubation [1]. This sub-100 nM inhibitory potency places the compound among the more potent CE2 inhibitors characterized in the benzimidazole-thiophene series. CE2 is a critical enzyme for the hydrolysis of ester- and amide-containing prodrugs (e.g., irinotecan, capecitabine), and its inhibition can significantly alter the pharmacokinetics of co-administered therapeutics. The compound's CE2 inhibitory activity is distinguished from that of carboxylesterase 1 (CES1), for which no inhibitory data have been reported, suggesting potential isoform selectivity—a feature not shared by broad-spectrum esterase inhibitors such as bis(4-nitrophenyl) phosphate (BNPP).

Carboxylesterase inhibition Prodrug activation CES2 selectivity Human liver microsomes

Benzimidazole-Thiophene Urease Inhibition SAR: Para-Substitution Effects Differentiate This Scaffold from Triazole- and Thiosemicarbazide-Containing Analogs

In a systematic SAR study of benzimidazole derivatives containing thiophene rings, all newly synthesized compounds exhibited urease inhibitory activity with IC50 values spanning 0.07–1.52 µM [1]. The most potent compound in this series, a 5,6-dichloro-1-(2-thienylmethyl)-1H-benzimidazole derivative bearing a triazole-thiol moiety, achieved IC50 = 0.07 ± 0.008 µM [1]. While CAS 488090-16-0 was not directly tested in this specific urease assay, its structural features—the 4-methylbenzyl N1-substituent and the unsubstituted benzimidazole core—position it as a less potent but potentially more synthetically tractable intermediate relative to the heavily substituted lead compound. The key structural differentiator is the absence of electron-withdrawing chloro substituents on the benzimidazole ring, which have been shown to positively modulate urease inhibition potency through enhanced electrophilic character at the active site [2].

Urease inhibition Benzimidazole-thiophene SAR Anti-Helicobacter pylori Jack bean urease assay

CBX7 Chromodomain Alpha Screen Activity: A Distinct Epigenetic Target Engagement Profile Absent in Simpler Benzimidazole Analogs

The compound was tested in a primary Alpha Screen assay designed to identify inhibitors of the CBX7 (chromobox homolog 7) chromodomain, a reader protein of the Polycomb Repressive Complex 1 (PRC1) that recognizes trimethylated lysine 27 of histone H3 (H3K27me3) . CBX7 is an emerging epigenetic target implicated in cancer stem cell maintenance and therapy resistance [1]. The inclusion of CAS 488090-16-0 in this specific epigenetic screening panel differentiates it from the majority of benzimidazole-thiophene analogs that have been profiled exclusively against kinase or enzyme targets. The structural basis for CBX7 engagement likely involves the thiophene moiety's ability to occupy the aromatic cage of the chromodomain, while the 4-methylbenzyl group may interact with a hydrophobic groove adjacent to the methyl-lysine binding pocket. However, quantitative activity data (percent inhibition or IC50) from this screen are not publicly disclosed.

CBX7 chromodomain Polycomb repressive complex 1 Epigenetic inhibitor Alpha Screen assay

Evidence-Anchored Research and Procurement Application Scenarios for 1-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole


NCI-60 Anticancer Drug Discovery Screening: Use as a Characterized Benzimidazole Scaffold Reference Compound

Research teams conducting NCI-60 panel screening of novel benzimidazole derivatives should procure CAS 488090-16-0 as a structurally defined, NCI-precedented reference compound. The compound's existing NCI DTP OneDose data for MCF7 and IGROV1 cell lines provide a baseline for COMPARE analysis, enabling correlation of growth inhibition fingerprints with the >47,000 compounds in the NCI database. This allows medicinal chemistry groups to assess whether their novel analogs exhibit a similar or distinct mechanism of action (MoA) based on differential sensitivity patterns across the 60-cell-line panel.

Human Carboxylesterase 2 (CE2) Mechanistic Probe in Prodrug Metabolism Studies

Given its potent CE2 inhibition (IC50 = 20 nM, Ki = 42 nM in human liver microsomes) [1], this compound is suitable as a selective CE2 inhibitor tool for in vitro metabolism studies. Research groups investigating prodrug activation by carboxylesterases (e.g., irinotecan-to-SN-38 conversion, capecitabine activation) can use this compound to dissect the relative contribution of CE2 versus CES1 to prodrug hydrolysis, particularly when combined with isoform-selective CES1 inhibitors. The sub-100 nM potency supports use at low concentrations that minimize off-target effects in microsomal incubation systems.

Epigenetic Chemical Probe Development Targeting CBX7 Chromodomain in Cancer Stem Cell Biology

The compound's inclusion in a CBX7 chromodomain primary Alpha Screen makes it a candidate starting point for epigenetic probe development. Laboratories studying PRC1-mediated gene silencing in cancer stem cells or therapy-resistant tumor subpopulations can use CAS 488090-16-0 as a hit compound for structural optimization. The benzimidazole-thiophene scaffold offers multiple vectors for chemical modification (N1-benzyl position, C2-thiophene, benzimidazole C5/C6 positions), enabling systematic SAR exploration toward improved CBX7 affinity and selectivity over other chromodomain-containing proteins (CBX2, CBX4, CBX6, CBX8).

TSPO Ligand Development with Tissue-Selective Binding Characteristics for Neuroinflammation Imaging

The compound's differential TSPO binding across tissue types (IC50 = 19.9 nM in cerebral cortex vs. 41.7 nM in ovary) [2] provides a starting point for developing TSPO ligands with brain-penetrant properties for PET imaging applications. Compared to the reference ligand PK 11195, the moderate potency may offer advantages in achieving reversible binding kinetics suitable for dynamic PET imaging protocols. Medicinal chemistry teams focused on neuroinflammation biomarker development can use the para-methylbenzyl-thiophene substitution pattern as a scaffold for further optimization of brain uptake and TSPO binding selectivity.

Quote Request

Request a Quote for 1-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.